molecular formula C8H10ClN3 B1394556 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1338495-27-4

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1394556
CAS RN: 1338495-27-4
M. Wt: 183.64 g/mol
InChI Key: ALOSDIDUWYABEX-UHFFFAOYSA-N
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Description

“2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 1338495-27-4 . It has a molecular weight of 183.64 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3 . This indicates that the compound has a pyrazole ring with two methyl groups attached to it, a nitrile group, and a chlorine atom.


Physical And Chemical Properties Analysis

This compound is stored at a temperature of 28°C . The compound is an irritant .

Scientific Research Applications

1. Complex Formation and Structural Analysis

  • A study by Titi et al. (2021) highlights the synthesis and structural analysis of a mixed complex involving 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile derivatives. This complex was characterized using various spectroscopic techniques and single-crystal X-ray diffraction, revealing a triclinic structure with P1 symmetry stabilized by numerous hydrogen bonds in the crystal lattice. The complex demonstrated interesting thermal behavior and was also evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria (Titi et al., 2021).

2. Synthesis and Characterization of Novel Compounds

  • Research by Bouanane et al. (2017) focused on the synthesis of novel ligands and complexes involving 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. These compounds were tested for catecholase activities, demonstrating that the reaction rate depended on various factors such as the nature of the substituents and the concentration of the ligand. The study also involved geometry optimizations and DFT calculations to gain insight into the geometry, electronic structure, and chemical reactivity of these complexes (Bouanane et al., 2017).

3. Catalyst Development for Ethylene Oligomerization

  • Ainooson et al. (2011) explored the use of 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile derivatives in developing catalysts for ethylene oligomerization. The study synthesized various pyrazolyl iron, cobalt, nickel, and palladium complexes and evaluated them as ethylene oligomerization catalysts. While some complexes did not produce active catalysts, the nickel complexes demonstrated significant activity, showcasing the potential of these compounds in industrial applications (Ainooson et al., 2011).

Safety and Hazards

The compound is classified as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-chloro-3-(3,5-dimethylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-6-3-7(2)12(11-6)5-8(9)4-10/h3,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSDIDUWYABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C#N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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